![molecular formula C20H23N5O B2448646 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 338391-76-7](/img/structure/B2448646.png)
1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound derived from the indole-2,3-dione class of compounds. It is a derivative of 1-(4-methylpiperazin-1-yl)methyl-1H-indole-2,3-dione, which is a heterocyclic aromatic compound. The compound is used in a variety of scientific research applications, such as in the study of enzyme inhibition and drug design. It is also used in the study of biochemical and physiological effects, and is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. HIV-1 Inhibition
Azaindole derivatives, closely related to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have shown potential as inhibitors of HIV-1 attachment. Specifically, azaindole derivatives display clear structure-activity relationships (SAR) for antiviral activity with improvements in pharmaceutical properties, leading to the development of compounds for clinical studies in HIV-1 treatment (Wang et al., 2009).
2. Anticancer Activity
Compounds structurally similar to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) have been synthesized and evaluated for their anticancer activity. Many of these derivatives exhibit moderate-to-potent antiproliferative activities against various cancer cell lines, demonstrating their potential in cancer therapy (Jiang, Xu, & Wu, 2016).
3. Serotonin Receptor Affinity
Newly synthesized derivatives, including 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have been evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition. These compounds show a high affinity for the 5-HT1A receptor, indicating potential applications in neurological and psychiatric disorders (Wróbel et al., 2020).
4. Carbonic Anhydrase Inhibition
Derivatives of 1H-indole-2,3-dione, closely related to the compound , have been found to be selective inhibitors of human carbonic anhydrases. These compounds demonstrate significant inhibitory effects, particularly on the hCA II isoenzyme, suggesting applications in targeting tumor-associated enzymes (Eraslan-Elma et al., 2022).
5. Anticonvulsant Properties
N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which share structural similarities with the compound of interest, have been synthesized and tested for their anticonvulsant activity. These compounds exhibit significant effects in seizure tests, suggesting their potential use in treating epilepsy (Obniska et al., 2005).
Eigenschaften
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]-3-phenyldiazenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-11-13-24(14-12-23)15-25-18-10-6-5-9-17(18)19(20(25)26)22-21-16-7-3-2-4-8-16/h2-10,26H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGVNMGKWVLLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141681 |
Source


|
| Record name | 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338391-76-7 |
Source


|
| Record name | 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

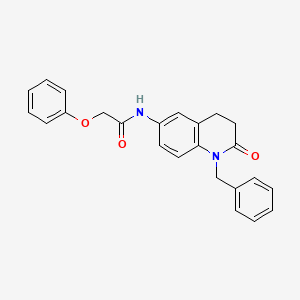
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)
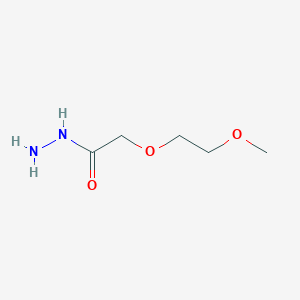
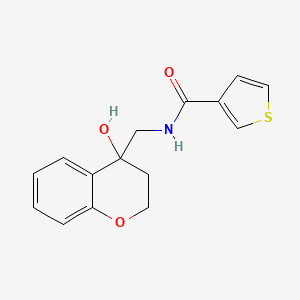
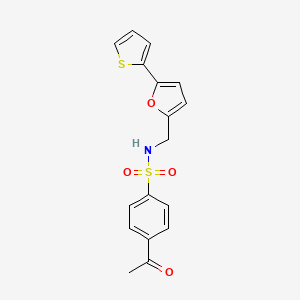
![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2448576.png)
![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448578.png)
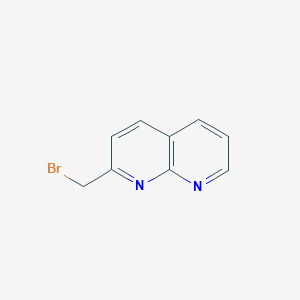
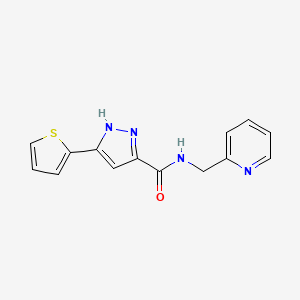
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)
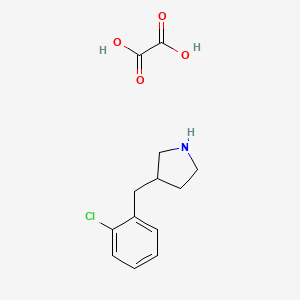
![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)